(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a piperazine ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological processes and molecular interactions.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of indole derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group on the piperazine ring.
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with an ethyl group on the piperazine ring.
Uniqueness:
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H25N3O3/c1-23-18(15-17-19(27-2)9-10-20(28-3)21(17)23)22(26)25-13-11-24(12-14-25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3 |
InChI Key |
MHIJYGMVAFFOAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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